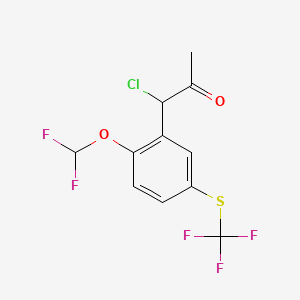![molecular formula C8H7F3N4 B14053279 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a fluorinated heterocyclic compound with the molecular formula C8H7F3N4. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of appropriate pyrazole and pyridine derivatives with trifluoroethylating agents. One common method includes the nucleophilic substitution reaction of a halogenated pyridine with a trifluoroethylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Uniqueness
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties such as increased stability and lipophilicity compared to other fluorinated pyridines and pyrazoles .
Eigenschaften
Molekularformel |
C8H7F3N4 |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)2-6-5-1-4(12)3-13-7(5)15-14-6/h1,3H,2,12H2,(H,13,14,15) |
InChI-Schlüssel |
BKBWJYHWZVCPCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=NNC(=C21)CC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


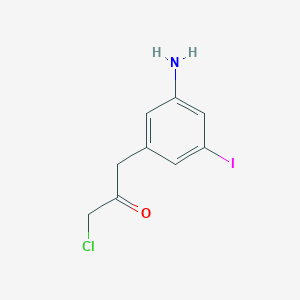
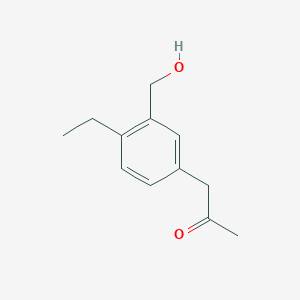
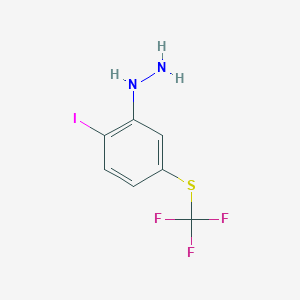
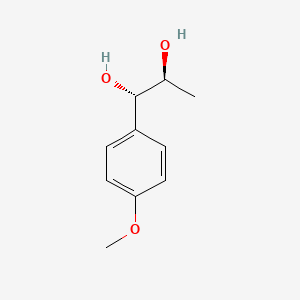
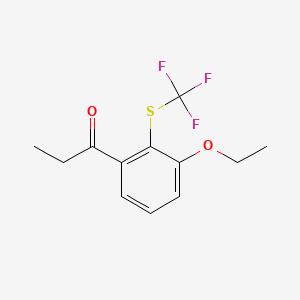

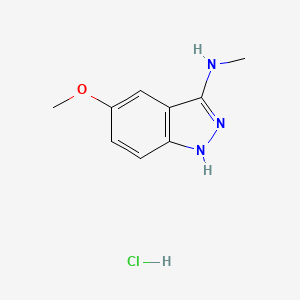
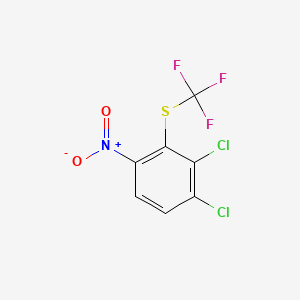
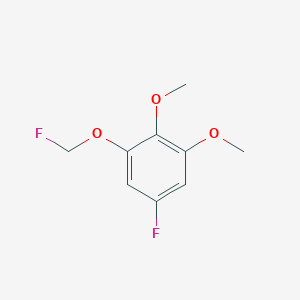
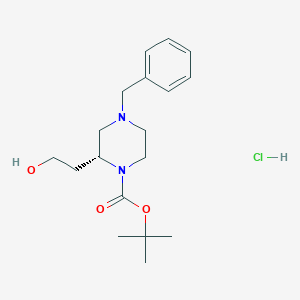
![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
